1,1-Dimethylbutylamine

Descripción general

Descripción

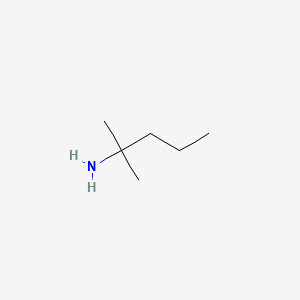

1,1-Dimethylbutylamine is an organic compound with the chemical formula C6H15N. It is a tertiary amine, characterized by a butyl group attached to a dimethylamino substituent at the 1-position. This compound is a colorless to light yellow liquid with a distinct amine odor. It is primarily used as an intermediate in organic synthesis and has applications in various industrial processes.

Mecanismo De Acción

Target of Action

It is structurally related to methylhexanamine, a stimulant drug , suggesting that it may interact with similar targets, such as certain receptors in the central nervous system.

Mode of Action

As a structural analog of methylhexanamine, it is hypothesized to act as a stimulant, potentially influencing neurotransmitter levels or receptor activity

Biochemical Pathways

The biochemical pathways affected by 1,1-Dimethylbutylamine are currently unknown . Given its structural similarity to methylhexanamine, it may influence pathways related to neurotransmitter synthesis, release, or reuptake.

Result of Action

It is speculated to have stimulant effects based on its structural similarity to methylhexanamine .

Análisis Bioquímico

Biochemical Properties

1,1-Dimethylbutylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a stimulant that can cause blood vessels to contract, thereby increasing blood pressure and heart rate

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by acting as a stimulant, which can lead to increased heart rate and blood pressure . Additionally, it may impact cell signaling pathways, gene expression, and cellular metabolism. Detailed studies on its effects on specific cell types and cellular processes are limited.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects by binding to specific receptors or enzymes, leading to enzyme inhibition or activation and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may act as a mild stimulant, while higher doses can lead to toxic or adverse effects such as increased heart rate, high blood pressure, and potential cardiovascular issues . Threshold effects and the specific dosage-response relationship are important considerations for its use in research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for determining its bioavailability and efficacy in biochemical research.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can vary depending on its localization within the cell

Métodos De Preparación

1,1-Dimethylbutylamine can be synthesized through several methods. One common synthetic route involves the reaction of methyl isobutyl ketone with formamide and ammonium formate. The mixture is heated to a temperature range of 120 to 170°C for 19 to 21 hours, resulting in the formation of this compound . Another method involves the continuous oxidation addition reaction of p-benzoquinone, aniline, and this compound under mild conditions . This method is advantageous for industrial production due to its higher conversion efficiency and better economic applicability.

Análisis De Reacciones Químicas

1,1-Dimethylbutylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions typically yield primary or secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, forming different substituted amines. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

1,1-Dimethylbutylamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: It is utilized in the production of rubber additives, surfactants, and other specialty chemicals

Comparación Con Compuestos Similares

1,1-Dimethylbutylamine can be compared with other similar compounds such as 1,3-Dimethylbutylamine and 1,3-Dimethylamylamine (DMAA). While all these compounds are tertiary amines, they differ in their structural configurations and specific effects:

1,3-Dimethylbutylamine: Known for its stimulant properties, it is structurally similar but has a different arrangement of methyl groups.

1,3-Dimethylamylamine (DMAA): Also a stimulant, DMAA is known for its ability to enhance mental energy and focus, whereas this compound is more associated with physical energy. These differences highlight the unique properties and applications of this compound in various fields.

Actividad Biológica

1,1-Dimethylbutylamine (DMBA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of DMBA, including its pharmacological effects, potential therapeutic applications, and safety concerns.

- Chemical Formula : CHN

- Molecular Weight : 101.19 g/mol

- CAS Number : 418247

Pharmacological Effects

This compound is structurally related to other sympathomimetic amines and has been studied for its stimulant properties. Its biological activities can be categorized as follows:

- Stimulant Activity : DMBA is known to act as a stimulant, potentially increasing energy levels and enhancing physical performance. This property has led to its use in dietary supplements aimed at athletes and bodybuilders.

- Metabolic Effects : Research indicates that DMBA may influence metabolic pathways. For instance, it has been associated with increased lipolysis and thermogenesis, which could aid in weight loss efforts.

1. Pharmacokinetics and Toxicology

A study highlighted the pharmacokinetic profile of DMBA, noting that it is rapidly absorbed and metabolized in the body. The half-life of DMBA is relatively short, leading to quick clearance from the system. However, repeated use may lead to accumulation and increased risk of adverse effects due to its sympathomimetic action .

2. Safety Concerns

Despite its potential benefits, DMBA has raised safety concerns. Reports have indicated instances of cardiovascular issues associated with its use, particularly when taken in high doses or combined with other stimulants . A review of dietary supplements containing DMBA noted adverse events such as hypertension and tachycardia .

Biological Activity Table

Propiedades

IUPAC Name |

2-methylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-4-5-6(2,3)7/h4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNJYXKRHWAPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329192 | |

| Record name | 1,1-Dimethylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53310-02-4 | |

| Record name | 1,1-Dimethylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53310-02-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can be concluded about the interaction between 2-methylpentan-2-amine and quercetin based on the research?

A1: The research demonstrates that 2-methylpentan-2-amine can react with quercetin, a naturally occurring flavonoid, to form a salt: N-butyl-4-butylimino-2-methylpentan-2-aminium (E)-quercetinate. This salt formation occurs through the donation of a phenolic hydrogen atom from quercetin to the 2-methylpentan-2-amine molecule []. The crystal structure analysis further reveals that this interaction leads to the formation of a stable crystal lattice stabilized by a network of intramolecular and intermolecular hydrogen bonds [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.